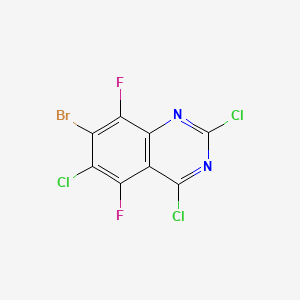
7-Bromo-2,4,6-trichloro-5,8-difluoroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,4,6-trichloro-5,8-difluoroquinazoline is a quinazoline derivative with the molecular formula C8HBrCl3FN2. This compound is known for its unique chemical structure, which includes multiple halogen atoms, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,4,6-trichloro-5,8-difluoroquinazoline typically involves multi-step organic reactions. One common method includes the halogenation of quinazoline derivatives under controlled conditions. The reaction often requires the use of halogenating agents such as bromine, chlorine, and fluorine in the presence of catalysts and solvents to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,4,6-trichloro-5,8-difluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
7-Bromo-2,4,6-trichloro-5,8-difluoroquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-2,4,6-trichloro-5,8-difluoroquinazoline involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms play a crucial role in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2,4-dichloro-6,8-difluoroquinazoline
- 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
- 7-Bromo-2,4,6-trichloroquinazoline
Uniqueness
7-Bromo-2,4,6-trichloro-5,8-difluoroquinazoline is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8BrCl3F2N2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
7-bromo-2,4,6-trichloro-5,8-difluoroquinazoline |
InChI |
InChI=1S/C8BrCl3F2N2/c9-2-3(10)4(13)1-6(5(2)14)15-8(12)16-7(1)11 |
InChI Key |
KIMJDTWYUTXPDC-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)Cl)Br)F)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















